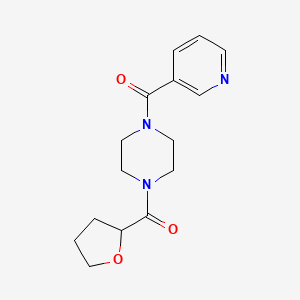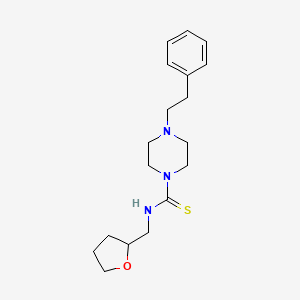![molecular formula C18H20N2O3 B4180775 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B4180775.png)
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide
Übersicht
Beschreibung
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Also known as MPPF, this compound is a selective antagonist for the serotonin 1A receptor, which is involved in regulating mood, anxiety, and other physiological processes. In
Wissenschaftliche Forschungsanwendungen
MPPF has been used in a variety of scientific research applications, including studies on the role of serotonin 1A receptors in anxiety, depression, and other psychiatric disorders. It has also been used to investigate the effects of serotonin 1A receptor activation on neuroendocrine function, cardiovascular regulation, and other physiological processes.
Wirkmechanismus
MPPF acts as a selective antagonist for the serotonin 1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and body. By blocking the activity of this receptor, MPPF can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
MPPF has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. For example, studies have demonstrated that MPPF can reduce anxiety-like behavior in animal models, and may have potential as a treatment for anxiety disorders. It has also been shown to modulate the release of hormones such as cortisol and prolactin, which are involved in regulating stress and reproductive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPPF in lab experiments is its selectivity for the serotonin 1A receptor, which allows researchers to specifically target this receptor without affecting other neurotransmitter systems. However, MPPF also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to synthesize and purify the compound.
Zukünftige Richtungen
There are many potential future directions for MPPF research, including further investigation into its effects on anxiety, depression, and other psychiatric disorders. It may also be useful to explore the potential therapeutic applications of MPPF in other areas, such as cardiovascular regulation and reproductive function. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of MPPF, including its metabolism and distribution in the body.
Eigenschaften
IUPAC Name |
5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-5-10-16(23-13)17(21)19-15-8-6-14(7-9-15)18(22)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUNSBESKAIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-methyl-3-isoxazolyl)carbonyl]indoline](/img/structure/B4180705.png)

![N-[3-(acetylamino)phenyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4180719.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4180721.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4180732.png)
![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide](/img/structure/B4180752.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)

![2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4180780.png)

![methyl 5-{[(2-chloro-5-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4180808.png)
